![molecular formula C14H10ClNS2 B2748332 2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole CAS No. 866039-40-9](/img/structure/B2748332.png)
2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a naphthyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various physiological changes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole typically involves the reaction of 2-chlorothiazole with 2-naphthylthiol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The naphthyl group can be reduced to form dihydronaphthyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole.
Oxidation Reactions: Products include 2-chloro-5-[(2-naphthylsulfinyl)methyl]-1,3-thiazole.
Reduction Reactions: Products include 2-chloro-5-[(2-dihydronaphthylsulfanyl)methyl]-1,3-thiazole.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
類似化合物との比較
Similar Compounds
2-Chloro-5-chloromethylthiazole: A related compound with similar chemical properties but different reactivity due to the presence of a chloromethyl group.
2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties
特性
IUPAC Name |
2-chloro-5-(naphthalen-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS2/c15-14-16-8-13(18-14)9-17-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARQUFXNLYYRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
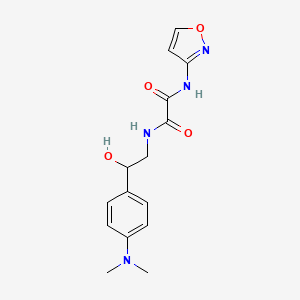
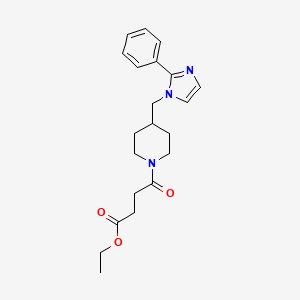
![1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine](/img/structure/B2748253.png)
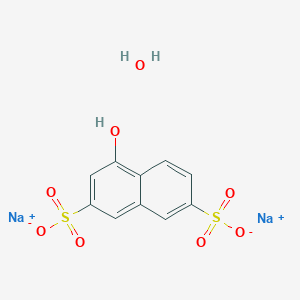
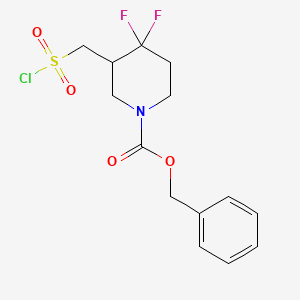
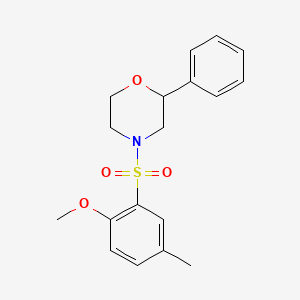
![ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2748259.png)
![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)
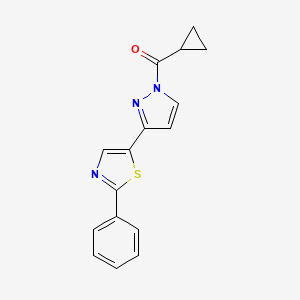
![3,7,9-trimethyl-1-nonyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748264.png)
![Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2748265.png)
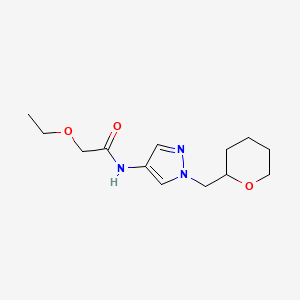

![1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2748272.png)
